

Chemical and physical properties of L-Cysteinyl-L-glutamic acid

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Compound of Interest

Compound Name: L-Cysteinyl-L-glutamic acid

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L-Cysteinyl-L-glutamic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Cysteinyl-L-glutamic acid (Cys-Glu) is a dipeptide composed of the amino acids L-cysteine and L-glutamic acid linked by a peptide bond. While its isomer, γ-glutamylcysteine, is a well-established intermediate in the biosynthesis of glutathione, the specific roles and properties of the α-linked **L-Cysteinyl-L-glutamic acid** are less characterized. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of **L-Cysteinyl-L-glutamic acid**, detailed experimental protocols for its synthesis and characterization based on established peptide chemistry, and explores its potential involvement in biological signaling pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic and metabolic significance of this dipeptide.

Chemical and Physical Properties

Direct experimental data for **L-Cysteinyl-L-glutamic acid** is limited in publicly available literature. The following tables summarize computed properties from databases such as PubChem and estimated values based on the properties of its constituent amino acids, L-cysteine and L-glutamic acid.



Table 1: General and Computed Properties of L-

Cysteinyl-L-alutamic Acid

Property Property	Value	Source
Molecular Formula	C ₈ H ₁ 4N ₂ O ₅ S	PubChem[1]
Molecular Weight	250.27 g/mol	PubChem[1]
IUPAC Name	(4S)-4-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid	PubChem[1]
Canonical SMILES	C(CC(=O)O)C(C(=O)NC(CS)C (=O)O)N	PubChem[1]
InChl Key	PABVKUJVLNMOJP- WHFBIAKZSA-N	PubChem[1]
Computed XLogP3	-3.8	PubChem[1]
Hydrogen Bond Donors	5	PubChem[1]
Hydrogen Bond Acceptors	7	PubChem[1]
Rotatable Bond Count	7	PubChem[1]
Topological Polar Surface Area	131 Ų	PubChem[1]

Table 2: Estimated Physicochemical Properties of L-Cysteinyl-L-glutamic Acid



Property	Estimated Value	Basis for Estimation
Melting Point (°C)	Decomposes > 200	Based on the decomposition points of L-cysteine (240 °C) and L-glutamic acid (205-220 °C). Dipeptides often have high decomposition temperatures.[2][3]
Solubility in Water	Highly soluble	The presence of multiple polar functional groups (carboxyl, amino, thiol) suggests high water solubility. L-cysteine and L-glutamic acid are both water-soluble.
pKa Values	α-COOH: ~2.1, α-NH₃+: ~9.5, Glu side-chain: ~4.1, Cys side- chain: ~8.3	Estimated based on typical pKa values for the terminal groups and side chains of amino acids in peptides. The exact values will be influenced by the peptide bond.

Experimental Protocols Synthesis of L-Cysteinyl-L-glutamic Acid via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard Fmoc-based solid-phase peptide synthesis approach for preparing **L-Cysteinyl-L-glutamic acid**.

Materials:

- Fmoc-Glu(OtBu)-Wang resin
- Fmoc-Cys(Trt)-OH
- N,N'-Diisopropylcarbodiimide (DIC)



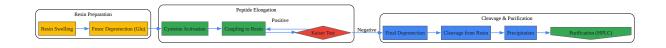
- OxymaPure®
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (HPLC grade)
- · Diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the glutamic acid residue by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
- Cysteine Coupling:
 - o Dissolve Fmoc-Cys(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
 - Add the activation mixture to the deprotected resin and shake for 2 hours at room temperature.
 - Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue shaking and re-test.
 - Once the Kaiser test is negative, wash the resin with DMF and DCM.
- Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal cysteine with 20% piperidine in DMF (2 x 10 minutes). Wash the resin with DMF and DCM.



- · Cleavage and Deprotection:
 - Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
 - Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.
 Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Drying: Dry the peptide pellet under vacuum.



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Caption: Solid-phase synthesis workflow for L-Cysteinyl-L-glutamic acid.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

Preparative HPLC system with a C18 column.

Mobile Phase:

- A: 0.1% TFA in water
- B: 0.1% TFA in acetonitrile



Procedure:

- Dissolve the crude peptide in a minimal amount of mobile phase A.
- Inject the sample onto the equilibrated C18 column.
- Elute the peptide using a linear gradient of mobile phase B (e.g., 5-60% B over 30 minutes).
- Monitor the elution profile at 220 nm.
- Collect fractions corresponding to the major peak.
- Analyze the fractions for purity by analytical RP-HPLC and confirm the identity by mass spectrometry.
- Pool the pure fractions and lyophilize to obtain the final product.

Characterization

Mass Spectrometry (MS):

- Method: Electrospray Ionization Mass Spectrometry (ESI-MS).
- Expected [M+H]+: m/z 251.07.
- Expected [M-H]-: m/z 249.06.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H-NMR (in D₂O): The spectrum is expected to show characteristic signals for the α-protons of cysteine and glutamic acid, as well as the side-chain protons. The chemical shifts will be pH-dependent.
- 13 C-NMR (in D_2O): The spectrum will show distinct signals for the carbonyl carbons of the peptide bond and the carboxyl groups, as well as the α and side-chain carbons.

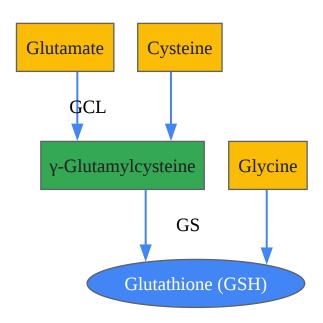
Potential Biological Significance and Signaling Pathways



While direct evidence for the involvement of **L-Cysteinyl-L-glutamic acid** in specific signaling pathways is scarce, its constituent amino acids and its isomer, y-glutamylcysteine, are key players in cellular metabolism and signaling.

Glutathione (GSH) Metabolism

γ-L-Glutamyl-L-cysteine is the immediate precursor to glutathione, a critical antioxidant. It is synthesized from L-glutamate and L-cysteine by the enzyme glutamate-cysteine ligase (GCL). While **L-Cysteinyl-L-glutamic acid** is not a direct intermediate in this canonical pathway, it could potentially be formed through non-specific peptide synthesis or degradation of larger peptides. Its presence could influence GSH metabolism by competing for enzymes or transport systems involved in the handling of its constituent amino acids.



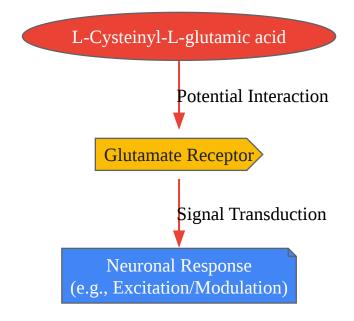
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Caption: Simplified overview of the glutathione biosynthesis pathway.

Neurotransmission

L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system, acting on ionotropic and metabotropic glutamate receptors. L-cysteine and its derivatives have also been shown to modulate neuronal activity. It is plausible that **L-Cysteinyl-L-glutamic acid** could interact with glutamate receptors or transporters, potentially acting as a neuromodulator. Further research is required to investigate its neuroactive properties.





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Caption: Hypothesized interaction of Cys-Glu with glutamate receptors.

Conclusion

L-Cysteinyl-L-glutamic acid represents an understudied dipeptide with the potential for significant biological activity. This guide provides a framework for its chemical synthesis, purification, and characterization, drawing upon established methodologies in peptide chemistry. The summarized physical and chemical properties, although largely predictive, offer a starting point for experimental validation. Future research should focus on elucidating the precise biological roles of this dipeptide, particularly its potential involvement in glutathione metabolism and neuromodulation. The experimental protocols and conceptual frameworks presented herein are intended to facilitate such investigations and spur further exploration into the therapeutic and physiological relevance of **L-Cysteinyl-L-glutamic acid**.

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